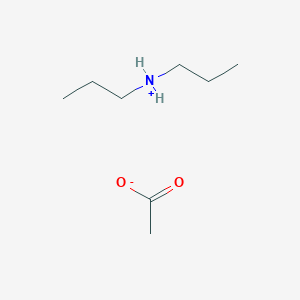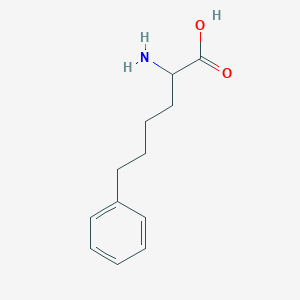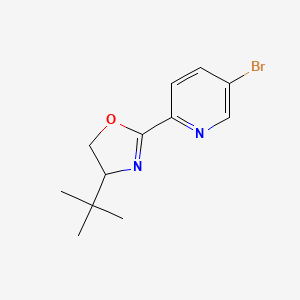![molecular formula C10H14O4 B12512092 [2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
[2,4,5-Tris(hydroxymethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4,5-Tris(hydroxymethyl)phenyl]methanol: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by other names such as 1,2,4,5-Benzenetetramethanol and benzene-1,2,4,5-tetrayltetramethanol . This compound is characterized by the presence of three hydroxymethyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,5-Tris(hydroxymethyl)phenyl]methanol typically involves the reaction of 1,2,4,5-tetramethylbenzene with formaldehyde in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific pH levels to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: [2,4,5-Tris(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include aldehydes , carboxylic acids , alcohols , and various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,4,5-Tris(hydroxymethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxymethyl groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways . Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes .
Medicine: pharmaceuticals and therapeutic agents . Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound is used in the production of polymers , resins , and coatings . Its chemical properties contribute to the durability and performance of these materials .
Mécanisme D'action
The mechanism by which [2,4,5-Tris(hydroxymethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and function . The pathways involved include oxidation-reduction reactions and substitution mechanisms , which are essential for the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
- 1,2,4,5-Tetrakis(hydroxymethyl)benzene
- 1,2,4,5-Benzenetetramethanol
- Benzene-1,2,4,5-tetrayltetramethanol
Comparison: Compared to these similar compounds, [2,4,5-Tris(hydroxymethyl)phenyl]methanol is unique due to its specific arrangement of hydroxymethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
[2,4,5-tris(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2 |
Clé InChI |
PVICOSAFBFDSTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1CO)CO)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512032.png)
![3-(4-chlorobenzyl)-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12512035.png)
![N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B12512038.png)
![(2E)-2-[(dimethylamino)methylidene]-6-fluoro-3H-inden-1-one](/img/structure/B12512042.png)
![N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12512048.png)
![3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one](/img/structure/B12512069.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)
![2-amino-9-{2,2-di-tert-butyl-7-[(tert-butyldimethylsilyl)oxy]-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl}-1H-purin-6-one](/img/structure/B12512112.png)


